REACTION_CXSMILES
|
[CH2:1]=[CH2:2].[CH2:3]=[CH:4][CH3:5].[CH:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[C:12]1([CH3:18])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>C1(C)C(C)=CC=CC=1>[CH2:4]([C:5]1[C:10]([CH2:9][CH2:8][CH3:7])=[C:11]([CH3:6])[CH:13]=[CH:12][CH:17]=1)[CH3:3].[CH2:1]([C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=1[CH2:18][CH2:3][CH3:4])[CH3:2]
|
Name
|
olefin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hydrocarbons
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hydrocarbons
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hydrocarbons
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
zeolite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hydrocarbon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
olefin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is fed into the reactor 1 at inlet
|
Type
|
CUSTOM
|
Details
|
port 22 located at the lower end 36 of vessel
|
Type
|
CUSTOM
|
Details
|
is fed into the reactor 1 at inlet
|
Type
|
CUSTOM
|
Details
|
port 26 located at the upper end 38 of vessel
|
Type
|
CUSTOM
|
Details
|
a temperature of about 300-450 deg F
|
Type
|
CUSTOM
|
Details
|
a weight hourly space velocity of about 0.1-20 hr
|
Duration
|
10.05 (± 9.95) h
|
Type
|
ADDITION
|
Details
|
is filled with a liquid-containing aromatic
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C(=C(C=CC1)C)CCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(C=CC=C1)CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |